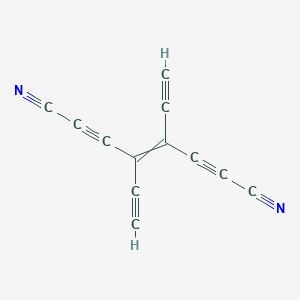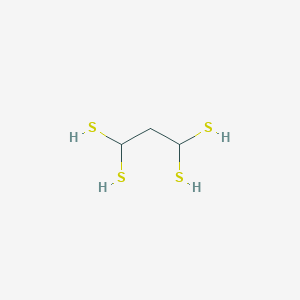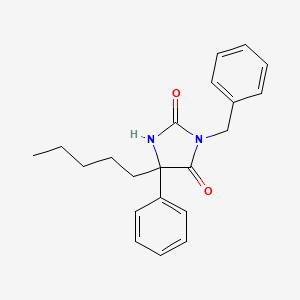
2,4-Imidazolidinedione, 5-pentyl-5-phenyl-3-(phenylmethyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-Imidazolidinedione, 5-pentyl-5-phenyl-3-(phenylmethyl)- is a chemical compound with the molecular formula C21H24N2O2 and a molecular weight of 336.42746 . This compound belongs to the class of imidazolidinediones, which are known for their diverse applications in various fields, including chemistry, biology, and medicine.
Preparation Methods
The synthesis of 2,4-Imidazolidinedione, 5-pentyl-5-phenyl-3-(phenylmethyl)- involves several steps. One common method includes the reaction of appropriate starting materials under controlled conditions to form the imidazolidinedione ring. The specific reaction conditions, such as temperature, pressure, and catalysts, can vary depending on the desired yield and purity of the final product . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and high yield.
Chemical Reactions Analysis
2,4-Imidazolidinedione, 5-pentyl-5-phenyl-3-(phenylmethyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo substitution reactions where one or more of its hydrogen atoms are replaced by other atoms or groups.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2,4-Imidazolidinedione, 5-pentyl-5-phenyl-3-(phenylmethyl)- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic uses, such as in the treatment of neurological disorders.
Industry: It is used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 2,4-Imidazolidinedione, 5-pentyl-5-phenyl-3-(phenylmethyl)- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context .
Comparison with Similar Compounds
2,4-Imidazolidinedione, 5-pentyl-5-phenyl-3-(phenylmethyl)- can be compared with other similar compounds, such as:
2,4-Imidazolidinedione, 5-(4-methylphenyl)-5-phenyl-: This compound has a similar structure but with a methyl group instead of a pentyl group.
2,4-Imidazolidinedione, 5-methyl-5-phenyl-: This compound has a methyl group instead of a pentyl group and lacks the phenylmethyl group.
The uniqueness of 2,4-Imidazolidinedione, 5-pentyl-5-phenyl-3-(phenylmethyl)- lies in its specific substituents, which can influence its chemical reactivity and biological activity.
Properties
CAS No. |
824392-47-4 |
|---|---|
Molecular Formula |
C21H24N2O2 |
Molecular Weight |
336.4 g/mol |
IUPAC Name |
3-benzyl-5-pentyl-5-phenylimidazolidine-2,4-dione |
InChI |
InChI=1S/C21H24N2O2/c1-2-3-10-15-21(18-13-8-5-9-14-18)19(24)23(20(25)22-21)16-17-11-6-4-7-12-17/h4-9,11-14H,2-3,10,15-16H2,1H3,(H,22,25) |
InChI Key |
URESDUZRUOSGFQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC1(C(=O)N(C(=O)N1)CC2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethanone, 1-[4-amino-7-[3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]propyl]-5-(4-methylphenyl)-7H-pyrrolo[2,3-d]pyrimidin-6-yl]-2-fluoro-](/img/structure/B14227854.png)
![(3,3-Dimethoxypropyl)tris[(propan-2-yl)oxy]silane](/img/structure/B14227861.png)
![Potassium {(E)-[1-(naphthalen-1-yl)ethylidene]amino}(pyridin-4-yl)methanide](/img/structure/B14227869.png)
![2-{(E)-[5-(Furan-2-yl)-1-phenyl-1H-pyrazol-4-yl]diazenyl}benzonitrile](/img/structure/B14227872.png)
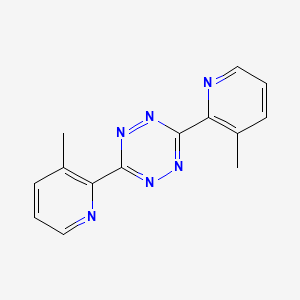
![N-[2-(5-Chloro-3-fluoropyridin-2-yl)ethyl]-2-iodobenzamide](/img/structure/B14227878.png)
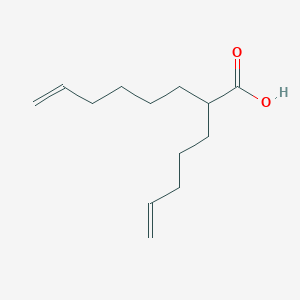
![4-[4-(benzylamino)-7H-pyrrolo[2,3-d]pyrimidin-6-yl]phenol](/img/structure/B14227904.png)
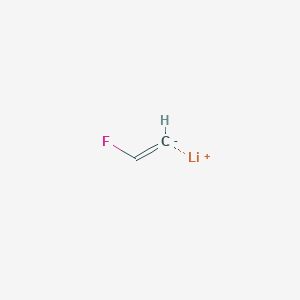
![2-chloro-N-[2-(6-chloropyridin-3-yl)phenyl]pyridine-3-carboxamide](/img/structure/B14227940.png)
![5-Heptynal, 3,3-bis[(phenylmethoxy)methyl]-](/img/structure/B14227941.png)
![1-ethyl-3-(5-phenyl-2H-pyrazolo[3,4-b]pyridin-3-yl)urea](/img/structure/B14227945.png)
